An In-depth Technical Guide to the Crystal Structure Analysis of Saxagliptin Hydrochloride
An In-depth Technical Guide to the Crystal Structure Analysis of Saxagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. Saxagliptin hydrochloride, the salt form used in pharmaceutical formulations, is known to exist in various crystalline forms, including polymorphs, hydrates, and solvates. A thorough understanding of these crystalline structures is paramount for drug development, ensuring product quality, and meeting regulatory requirements. This guide provides a comprehensive overview of the crystal structure analysis of Saxagliptin hydrochloride, detailing the known crystalline forms, the experimental protocols for their characterization, and the relationships between them.
Crystalline Forms of Saxagliptin Hydrochloride
Saxagliptin hydrochloride exhibits a rich polymorphism, with numerous crystalline forms identified to date. These forms are primarily characterized by their unique powder X-ray diffraction (PXRD) patterns. While a complete single-crystal structure with detailed bond lengths and angles is available for the dihydrate form, other forms are described by their characteristic diffraction peaks.
Saxagliptin Hydrochloride Dihydrate (Form H2-1)
The dihydrate form of Saxagliptin hydrochloride is a well-characterized crystalline solid. A study utilizing synchrotron powder X-ray diffraction has provided precise unit cell parameters for this form. Commercial Saxagliptin hydrochloride dihydrate crystallizes in the monoclinic space group P21.
Table 1: Crystallographic Data for Saxagliptin Hydrochloride Dihydrate (Form H2-1)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 11.02654(7) |
| b (Å) | 6.83957(4) |
| c (Å) | 12.97996(7) |
| β (°) | 95.7455(5) |
| Volume (ų) | 973.990(10) |
| Z | 2 |
Data obtained from synchrotron powder X-ray diffraction.
Other Polymorphic and Solvated Forms
Numerous other crystalline forms of Saxagliptin hydrochloride have been reported, primarily in patent literature. These are distinguished by their unique PXRD patterns. The characteristic 2θ peaks for some of these forms are summarized in Table 2.
Table 2: Characteristic PXRD Peaks (2θ ± 0.2°) for Various Crystalline Forms of Saxagliptin Hydrochloride
| Form Designation | Characteristic 2θ Peaks (°) |
| Form Z | 9.3, 12.0, 14.2, 19.2 |
| Form S | 8.0, 9.1, 12.9, 18.4, 24.0 |
| Form O | 5.6, 9.1, 13.1, 19.7 |
| Form D | 10.6, 14.4, 15.4, 17.3, 22.6, 25.7 |
| Form K | 6.4, 11.4, 12.8, 15.7, 19.4 |
| Form T | 8.6, 14.3, 15.1, 17.5, 22.6 |
| Form N | 4.0, 13.9, 17.1, 18.4 |
| Form C | 4.4, 6.9, 17.2, 18.3 |
| Form I-S | 6.7, 14.6, 15.2, 16.6, 17.9 |
| Form HT-S | 6.6, 11.5, 13.3, 16.7, 17.6 |
| Form HT-IV-S | 2.6, 4.5, 6.8, 14.6, 18.1 |
| Form IV-S | 2.4, 4.1, 4.7, 6.3, 15.6 |
| Form H0.75-3 | Characterized by its preparation from Form H2-1 |
Experimental Protocols
The characterization of the different crystalline forms of Saxagliptin hydrochloride involves a combination of analytical techniques. The primary methods employed are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Powder X-ray Diffraction (PXRD)
PXRD is the principal technique for identifying and differentiating the various crystalline forms of Saxagliptin hydrochloride.
Methodology:
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Sample Preparation: A small amount of the Saxagliptin hydrochloride sample is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
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Data Acquisition: The PXRD patterns are typically collected using a diffractometer with Cu Kα radiation (λ = 1.54184 Å).[1] Data is collected over a 2θ range, for example, from 2° to 40°.
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Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form. The positions and relative intensities of the diffraction peaks are used for phase identification. For the dihydrate form, synchrotron radiation (λ = 0.413676 Å) has been used for high-resolution data collection, followed by Rietveld refinement to determine the unit cell parameters.
Thermal Analysis: DSC and TGA
Thermal analysis provides information on the thermal stability, melting points, and presence of solvates or hydrates in the crystalline structure.
Differential Scanning Calorimetry (DSC):
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Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.
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Analysis: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.[2] The DSC thermogram shows endothermic and exothermic events as a function of temperature. For Saxagliptin hydrochloride dihydrate (Form H2-1), a DSC thermogram shows a characteristic endotherm.[3]
Thermogravimetric Analysis (TGA):
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Sample Preparation: A small amount of the sample is placed in a TGA pan.
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Analysis: The sample is heated at a controlled rate, and the mass loss is recorded as a function of temperature. This is particularly useful for quantifying the amount of water or solvent in a crystalline form. For example, Form K is reported to have a water content of about 8% w/w, while Form D has about 6.3% w/w, as measured by TGA.[1]
Preparation of Crystalline Forms
The various polymorphic and solvated forms of Saxagliptin hydrochloride are typically obtained through different crystallization conditions.
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Form H2-1 (Dihydrate): This form can be prepared by dissolving the monohydrochloride salt in a solvent mixture, such as ethanol and t-butylmethyl ether, followed by cooling to induce crystallization.[4] Another method involves dissolving BOC-protected Saxagliptin in 2-propanol and water, adding concentrated HCl, and allowing the product to crystallize.[2]
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Form H0.75-3: This hydrated form is prepared by heating the dihydrate form (H2-1) at a temperature between 25°C and 55°C for 1 to 2 hours.[3][5]
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Amorphous Form: An amorphous form can be prepared by dissolving BOC-Saxagliptin and hydrochloric acid in a dry alcohol (ethanol or isopropanol) and then adding an anti-solvent like methyl isobutyl ketone to precipitate the amorphous solid.[2]
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Other Polymorphs (K, T, Z, N, S, O, B, C, D): These forms are generally prepared by crystallization from various solvent systems under specific conditions of temperature, concentration, and agitation, as detailed in the patent literature.[4] For instance, a mixture of Form Z and Form D can be obtained by dissolving Form H2-1 in a heated mixture of 2-butanol and water, followed by cooling and stirring.
Visualization of Analytical Workflow and Polymorphic Relationships
To better understand the processes involved in the crystal structure analysis and the interplay between different forms, the following diagrams are provided.
Conclusion
The solid-state landscape of Saxagliptin hydrochloride is complex, characterized by the existence of multiple polymorphs and hydrates. The dihydrate form (H2-1) is the most thoroughly characterized, with detailed crystallographic data available. Other forms are primarily identified and distinguished by their unique PXRD patterns. The selection and control of the crystalline form are critical for the development of stable and effective pharmaceutical products containing Saxagliptin hydrochloride. The experimental protocols outlined in this guide, including PXRD, DSC, and TGA, are essential tools for the comprehensive solid-state characterization of this important API. Further research focusing on obtaining single-crystal structures of the other polymorphic forms would provide a more complete understanding of the solid-state chemistry of Saxagliptin hydrochloride.
References
- 1. US8410288B2 - Polymorphs of Saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 2. US20120083517A1 - Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. orientjchem.org [orientjchem.org]
